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(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine
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Overview
Description
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl-amine moiety, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine typically involves multi-step organic reactions. . The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the efficiency of hydrogenation steps involved in the synthesis . The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted piperidine derivatives .
Scientific Research Applications
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in modulating neurotransmitter systems.
- Benzyl Group : Enhances solubility and biological activity.
- Cyclopropyl-Amino Moiety : Contributes to the compound's unique binding interactions with biological targets.
Chemistry
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Building Block for Synthesis :
- Utilized in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
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Synthetic Routes :
- Multiple synthetic pathways are available, including cyclization and nucleophilic substitution reactions for introducing functional groups.
Biology
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Antimicrobial Properties :
- Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) have been reported as low as 125 µg/mL against E. coli and Pseudomonas aeruginosa.
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Anticancer Potential :
- In vitro studies indicate the compound can inhibit cell growth in several cancer cell lines, suggesting its potential as an anticancer agent.
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Neuroactive Effects :
- Modulates neurotransmitter release, indicating potential applications in treating neurological disorders.
Medicine
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Therapeutic Investigations :
- Under study for its potential effects in treating various diseases, including cancer and infections.
- Research into its neuroprotective properties suggests it may offer benefits in neurodegenerative conditions.
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Mechanism of Action :
- The compound interacts with specific molecular targets, influencing biochemical pathways related to neurotransmitter systems and cellular proliferation.
Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, revealing MIC values that indicate significant antibacterial properties. For example, it showed MIC values lower than 125 µg/mL against E. coli and Pseudomonas aeruginosa.
Anticancer Research
In vitro studies demonstrated that this compound could inhibit cell growth in certain cancer lines, suggesting a potential role as an anticancer agent.
Neuropharmacological Studies
Research into its effects on neurotransmitter systems indicates potential applications in treating neurological disorders, highlighting its neuroactive properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves key amino acid residues such as tryptophan and phenylalanine in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another piperidine derivative used as a cholinesterase inhibitor for Alzheimer’s disease.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and antiviral activities.
Uniqueness
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperidine derivatives . Its combination of a benzyl group and a cyclopropyl-amine moiety provides a unique structural framework for drug design and development .
Biological Activity
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a piperidine ring and a cyclopropyl group, exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The unique structural features of this compound contribute to its biological activity. The piperidine ring is known for its ability to interact with neurotransmitter receptors, while the benzyl and cyclopropyl groups enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to observed biological effects such as analgesia, anti-inflammatory properties, and potential antiviral activity .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity through several mechanisms:
- Neurological Effects : The compound has shown promise in managing neuropathic pain by antagonizing sigma-1 receptors, which are implicated in pain modulation.
- Antiviral Activity : Research indicates that piperidine derivatives can inhibit influenza virus strains through unique mechanisms involving hemagglutinin fusion peptide interactions .
- Antimicrobial Properties : Some studies have reported antibacterial activity against various Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives highlight the importance of specific substituents on the piperidine ring. The presence of a benzyl group at the nitrogen position is critical for maintaining biological activity. Variations in substituents can significantly affect the potency and selectivity of these compounds. For instance, eliminating or modifying the benzyl group often results in diminished activity .
Table 1: Summary of Biological Activities
Case Studies
- Neuropathic Pain Management : In animal models, this compound demonstrated significant efficacy in reversing mechanical allodynia, suggesting its potential as a therapeutic agent for neuropathic pain conditions.
- Antiviral Efficacy : A study on structurally similar piperidine derivatives showed that compounds with a benzyl substituent exhibited strong antiviral properties against H1N1 influenza virus by binding to non-overlapping sites on hemagglutinin .
- Antimicrobial Testing : Various derivatives were tested for their antibacterial activities against pathogens like E. coli and Pseudomonas aeruginosa, with results indicating varying degrees of effectiveness based on structural modifications .
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to elucidate its mechanisms of action fully and optimize its pharmacological profile. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Exploration of additional therapeutic applications beyond pain management and antiviral effects.
- Investigation into potential side effects and toxicity profiles.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18-10-4-7-15(13-18)11-17-16-8-9-16/h1-3,5-6,15-17H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHGXTVFVGLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.